molecular formula C17H14O6 B192138 Pisatin CAS No. 469-01-2

Pisatin

Cat. No. B192138
CAS RN: 469-01-2
M. Wt: 314.29 g/mol
InChI Key: LZMRDTLRSDRUSU-SJORKVTESA-N
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Description

Pisatin is a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attack. Pisatin is mainly found in pea plants, where it acts as a defense mechanism against fungal pathogens. Pisatin has been extensively studied due to its potential applications in agriculture and medicine.

Scientific Research Applications

Biosynthesis and Metabolic Pathways

Pisatin is a phytoalexin produced in pea (Pisum sativum L.) tissues when infected by various organisms or treated with certain chemicals. Research has explored its biosynthesis, showing the involvement of precursors like acetate and cinnamic acid. Studies also focus on enzymes like isoflavone reductase and hydroxymaackiain 3-O-methyltransferase, crucial for pisatin biosynthesis (Hadwiger, 1966), (Wu & Vanetten, 2004).

Quantitative Measurement Techniques

The quantitation of pisatin is vital for studying its role in plant defense. A simple and reproducible method using a spectrophotometer allows for the effective measurement of this phytoalexin, facilitating large-scale analysis (Hadwiger & Tanaka, 2017).

Role in Plant Defense

Pisatin plays a significant role in the defense mechanism of plants. It has been observed that transgenic pea plants with reduced pisatin production show increased susceptibility to fungal infections, indicating its importance in plant immunity (Wu & Vanetten, 2004).

Induction by Environmental Factors

Environmental factors such as UV light can induce pisatin production. This suggests a connection between environmental stressors and the plant’s defensive response (Hadwiger & Schwochau, 1971).

Antifungal Properties

Pisatin exhibits antifungal properties, contributing to its role as a phytoalexin. It has shown effectiveness against various microorganisms, particularly pathogenic fungi, highlighting its potential as a natural plant protectant (Cruickshank, 1962).

Interaction with Microbial Pathogens

Studies on pisatin also include its interaction with fungal pathogens. For instance, research on Stemphylium botryosum indicates how this fungus metabolizes pisatin, providing insights into the dynamic interaction between plants and their pathogens (Higgins, 1981).

Role in Infection and Disease Resistance

Preliminary administration of pisatin to pea leaf tissues can significantly prevent infection by certain fungi, suggesting its role in enhancing disease resistance in plants (Oku, Shiraishi, & Ouchi, 1976).

properties

CAS RN

469-01-2

Product Name

Pisatin

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

(1R,12R)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol

InChI

InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3/t16-,17+/m1/s1

InChI Key

LZMRDTLRSDRUSU-SJORKVTESA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3[C@](CO2)(C4=CC5=C(C=C4O3)OCO5)O

SMILES

COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O

melting_point

61°C

physical_description

Solid

synonyms

(+)-pisatin
(-)-pisatin
(S,S)-pisatin
pisatin
pisatin, (+)-
pisatin, (-)-
pisatin, (6aR-cis)-isomer
pisatin, (6aS-cis)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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